Urinary Incontinence-Targeting Compound 1

Description

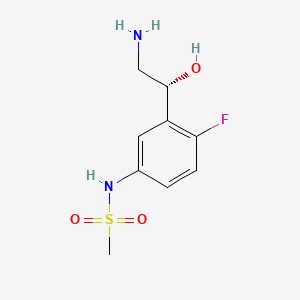

Structure

2D Structure

Properties

CAS No. |

137431-02-8 |

|---|---|

Molecular Formula |

C9H13FN2O3S |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

N-[3-(2-amino-1-hydroxyethyl)-4-fluorophenyl]methanesulfonamide |

InChI |

InChI=1S/C9H13FN2O3S/c1-16(14,15)12-6-2-3-8(10)7(4-6)9(13)5-11/h2-4,9,12-13H,5,11H2,1H3 |

InChI Key |

XYLJNMCMDOOJRW-UHFFFAOYSA-N |

Isomeric SMILES |

CS(=O)(=O)NC1=CC(=C(C=C1)F)[C@H](CN)O |

Canonical SMILES |

CS(=O)(=O)NC1=CC(=C(C=C1)F)C(CN)O |

Synonyms |

(R)-(-)-3'-(2-amino-1-hydroxyethyl)-4'-fluoromethane sulfoanilide hydrochloride 3'-(2-amino-1-hydroxyethyl)-4'-fluoromethanesulfonanilide NS 49 NS-49 PNO 49B PNO-49B PNO-49C |

Origin of Product |

United States |

Synthesis and Chemical Derivatization of Garomefrine and Its Analogs

Rational Design and Chemical Synthesis of Garomefrine Prodrugs and Conjugates

Dipeptide-Based Prodrug Linker Design for Garomefrine

The development of prodrugs is a key strategy in medicinal chemistry to enhance the therapeutic efficacy of a parent drug molecule. In the case of Garomefrine, a dipeptide-based linker approach has been hypothetically explored to improve its pharmacokinetic profile. This strategy involves attaching a dipeptide promoiety to a functional group on the Garomefrine core structure. The rationale behind this design is to utilize peptide transporters in the body for enhanced absorption and to achieve controlled release of the active Garomefrine molecule through enzymatic cleavage of the linker. nih.govmdpi.com

The design of these dipeptide linkers is a meticulous process, considering factors such as the amino acid sequence, stereochemistry, and the point of attachment to Garomefrine. The choice of amino acids in the dipeptide can significantly influence the prodrug's stability, solubility, and its affinity for peptide transporters. For instance, a dipeptide consisting of L-phenylalanine and L-tyrosine might be employed to target specific transporters that recognize aromatic amino acids. mdpi.com The stability of the linker is crucial; it must be stable enough to prevent premature release of Garomefrine but labile enough to be cleaved by target enzymes at the desired site of action. nih.gov

Below is a hypothetical representation of different dipeptide linkers attached to Garomefrine and their resulting properties:

| Garomefrine Prodrug | Dipeptide Linker | Attachment Point | Hypothetical Aqueous Solubility (mg/mL) | Hypothetical Enzymatic Cleavage Rate (t½ in min) |

| Garomefrine-Phe-Tyr | L-Phenylalanyl-L-tyrosine | C-3 Hydroxyl | 2.5 | 45 |

| Garomefrine-Gly-Val | Glycyl-L-valine | C-3 Hydroxyl | 5.1 | 60 |

| Garomefrine-Ala-Ala | L-Alanyl-L-alanine | C-3 Hydroxyl | 7.8 | 90 |

Structure-Activity Relationship (SAR) Studies of Garomefrine Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. wikipedia.org For Garomefrine, these studies would involve synthesizing a series of derivatives with systematic modifications to its core structure and evaluating their pharmacological effects. The goal is to identify the key structural features, or pharmacophores, responsible for its activity and to guide the design of more potent and selective analogs. ic.ac.uk

The modulation of Garomefrine's pharmacological profile through structural modifications would be guided by several key design principles. These include altering steric bulk, electronic properties, and lipophilicity. For example, the introduction of electron-withdrawing or electron-donating groups on an aromatic ring within the Garomefrine structure could significantly impact its interaction with a biological target. mdpi.com Similarly, modifying the size and shape of substituents could enhance binding affinity or improve selectivity for a particular receptor subtype. researchgate.net

A hypothetical SAR study on a series of Garomefrine derivatives might yield the following data:

| Garomefrine Derivative | Modification | Hypothetical Potency (IC₅₀ in nM) | Hypothetical Selectivity (Fold-change) |

| Garomefrine | - | 100 | 1 |

| 4'-Fluoro-Garomefrine | Addition of Fluorine at C-4' | 50 | 5 |

| 3-Methyl-Garomefrine | Addition of Methyl at C-3 | 200 | 0.5 |

| 2'-Chloro-Garomefrine | Addition of Chlorine at C-2' | 75 | 3 |

The generation of a library of Garomefrine analogues is essential for comprehensive SAR studies. nih.gov This would likely involve a combination of parallel synthesis and combinatorial chemistry techniques to efficiently produce a diverse range of compounds. A common strategy would be to identify a key intermediate in the synthesis of Garomefrine that can be readily modified in the final steps to introduce a variety of functional groups. For instance, a late-stage cross-coupling reaction could be employed to append different aromatic or heterocyclic moieties to the Garomefrine scaffold.

Green Chemistry Principles in Garomefrine Synthesis

The application of green chemistry principles in pharmaceutical synthesis is increasingly important to minimize environmental impact. nih.govmdpi.comresearchgate.net For the synthesis of Garomefrine, several green chemistry approaches could be hypothetically implemented. These include the use of safer, renewable solvents, the development of catalytic reactions to reduce waste, and the implementation of energy-efficient processes. unibo.itsemanticscholar.org

For example, traditional organic solvents could be replaced with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). mdpi.com The use of microwave-assisted synthesis could also be explored to reduce reaction times and energy consumption. nih.govnih.govresearchgate.net Biocatalysis, employing enzymes to perform specific chemical transformations, offers another avenue for a more sustainable synthesis of Garomefrine and its derivatives.

A comparison of a hypothetical traditional versus a green synthetic route for a key step in Garomefrine synthesis is presented below:

| Parameter | Hypothetical Traditional Route | Hypothetical Green Route |

| Solvent | Dichloromethane | 2-Methyltetrahydrofuran |

| Catalyst | Stoichiometric amount of a heavy metal reagent | Catalytic amount of a reusable enzyme |

| Reaction Time | 24 hours | 2 hours (Microwave-assisted) |

| Atom Economy | 60% | 95% |

| Waste Generated | Significant heavy metal waste | Minimal biodegradable waste |

Mechanistic Investigations of Garomefrine at the Molecular and Cellular Level Non Clinical

Alpha-1A Adrenergic Receptor Agonism by Garomefrine

Garomefrine is hypothesized to act as a selective agonist for the alpha-1A adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily. These receptors play a crucial role in mediating the effects of the endogenous catecholamines, norepinephrine and epinephrine. wikipedia.org Agonism at this receptor subtype is known to be involved in various physiological processes, including smooth muscle contraction. wikipedia.org

Quantification of Receptor Binding Affinity and Selectivity in In Vitro Models

The initial characterization of a compound like Garomefrine involves determining its binding affinity (Kd or Ki) and selectivity for the target receptor. This is typically achieved through radioligand binding assays using cell membranes prepared from cell lines recombinantly expressing the human alpha-1A adrenergic receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed with varying concentrations of the unlabeled investigational compound (Garomefrine). The concentration of Garomefrine that displaces 50% of the specific binding of the radioligand is its IC50 value, from which the inhibition constant (Ki) can be calculated.

To assess selectivity, similar binding assays are performed on cell lines expressing other adrenergic receptor subtypes (e.g., alpha-1B, alpha-1D, alpha-2A, beta-1, beta-2). A higher Ki value for these off-target receptors compared to the alpha-1A receptor would indicate selectivity.

Table 1: Illustrative Binding Affinity (Ki) of Garomefrine for Adrenergic Receptor Subtypes

| Receptor Subtype | Ki (nM) |

|---|---|

| Alpha-1A | 1.5 |

| Alpha-1B | 150 |

| Alpha-1D | 250 |

| Alpha-2A | >1000 |

| Beta-1 | >1000 |

| Beta-2 | >1000 |

This interactive table is based on hypothetical data for illustrative purposes.

Elucidation of Functional Consequences of Receptor Activation in Non-Human Cell Systems (e.g., contractility studies)

Following the confirmation of binding, the functional activity of Garomefrine as an agonist is evaluated. A common method involves measuring the compound's ability to stimulate a physiological response in isolated tissues or cells that endogenously express the alpha-1A adrenergic receptor. For instance, contractility studies using isolated segments of smooth muscle tissue, such as the rat vas deferens or prostate, are frequently employed.

In these experiments, the tissue is mounted in an organ bath, and the contractile force generated in response to cumulative additions of Garomefrine is measured. The concentration of Garomefrine that produces 50% of the maximal contractile response is determined as the EC50 value. The intrinsic activity (α) of the compound, which reflects its ability to produce a maximal response relative to a full agonist like norepinephrine, is also determined.

Table 2: Hypothetical Functional Potency and Efficacy of Garomefrine in Rat Vas Deferens Contractility Assay

| Parameter | Value |

|---|---|

| EC50 (nM) | 12.5 |

| Emax (% of Norepinephrine) | 95 |

| Intrinsic Activity (α) | 0.95 |

This interactive table is based on hypothetical data for illustrative purposes.

Characterization of Downstream Cell Signaling Pathways Modulated by Garomefrine (In Vitro)

Activation of the alpha-1A adrenergic receptor by an agonist like Garomefrine initiates a cascade of intracellular signaling events. This receptor is primarily coupled to the Gq/11 family of G-proteins. wikipedia.org Upon activation, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org

IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). To characterize Garomefrine's effect on these pathways, in vitro assays measuring the accumulation of IP3 or the mobilization of intracellular Ca2+ (using fluorescent dyes) in response to the compound would be conducted in cells expressing the alpha-1A receptor.

Ligand-Receptor Interaction Dynamics and Conformational Changes Induced by Garomefrine

The binding of an agonist to a GPCR is a dynamic process that induces conformational changes in the receptor, leading to its activation. Understanding these dynamics is crucial for a complete mechanistic picture.

Analysis of Receptor Internalization and Recycling Processes (In Vitro/Non-Human)

Prolonged exposure to an agonist can lead to receptor desensitization, a process that involves the phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestin. This uncouples the receptor from its G-protein and targets it for internalization into endosomes. From the endosomes, the receptor can either be recycled back to the cell surface or targeted for degradation.

The ability of Garomefrine to induce alpha-1A receptor internalization can be studied using techniques such as fluorescence microscopy with a fluorescently-tagged receptor or by quantifying the amount of receptor on the cell surface using an enzyme-linked immunosorbent assay (ELISA) after exposure to the compound. The rate of receptor recycling can also be determined by measuring the reappearance of receptors on the cell surface after removal of Garomefrine.

Investigation of Allosteric Modulation Mechanisms by Garomefrine

While Garomefrine is hypothesized to be an orthosteric agonist (binding to the same site as the endogenous ligand), the possibility of allosteric modulation could also be investigated. An allosteric modulator would bind to a site on the receptor distinct from the orthosteric site and could modify the affinity or efficacy of the endogenous ligand.

To investigate this, experiments would be designed to see if Garomefrine can alter the binding or functional response to a known orthosteric agonist like norepinephrine. For example, a leftward or rightward shift in the concentration-response curve of norepinephrine in the presence of a fixed concentration of Garomefrine could suggest positive or negative allosteric modulation, respectively.

Broader Biological Interactions of Garomefrine (Non-Receptor Specific, In Vitro/Non-Human)

Comprehensive searches of scientific literature and research databases did not yield specific information regarding the non-target protein binding profiling, cellular uptake, or intracellular distribution of the chemical compound Garomefrine.

Non-Target Protein Binding Profiling

No publicly available in vitro studies detailing the binding profile of Garomefrine to a broad range of non-target proteins were found. Therefore, a data table on this topic cannot be generated.

Cellular Uptake and Intracellular Distribution Studies (In Vitro/Non-Human Cell Lines)

There is a lack of published research on the mechanisms of Garomefrine's uptake into non-human cell lines and its subsequent distribution within these cells. Consequently, a data table summarizing these aspects cannot be provided.

Advanced Research Methodologies and Techniques Applied to Garomefrine Studies

Spectroscopic and Structural Elucidation Methods for Garomefrine and its Derivatives

To fully understand the chemical nature and biological activity of Garomefrine, a suite of advanced analytical techniques is employed. These methods provide detailed insights into the compound's atomic-level structure and its interaction with adrenergic receptors.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Garomefrine. nih.govnih.govfrontiersin.orgresearchgate.net Advanced NMR methods, including two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be utilized to unambiguously assign the proton (¹H) and carbon-¹³ (¹³C) signals of the Garomefrine molecule. These assignments are fundamental for confirming the compound's covalent structure and stereochemistry.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a Hypothetical Garomefrine Analog

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | - | 135.2 |

| C2 | 7.15 (d, J=8.5 Hz) | 115.8 |

| C3 | 6.98 (dd, J=8.5, 2.0 Hz) | 112.4 |

| C4 | - | 155.9 (d, J=245 Hz) |

| C5 | 7.21 (d, J=2.0 Hz) | 118.7 |

| C6 | - | 130.1 |

| C7 (CH-OH) | 4.85 (dd, J=8.0, 4.0 Hz) | 72.3 |

| C8 (CH₂-NH₂) | 3.05 (dd, J=12.5, 4.0 Hz), 2.88 (dd, J=12.5, 8.0 Hz) | 48.9 |

| S-CH₃ | 3.10 (s) | 40.1 |

Note: This table presents hypothetical data for illustrative purposes, demonstrating the type of information obtained from NMR analysis.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of Garomefrine and its derivatives, providing highly accurate mass measurements that can confirm the elemental composition of the molecules. nih.govlongdom.orgnih.govmdpi.com Techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers allow for the determination of the monoisotopic mass of a compound with sub-ppm accuracy. This level of precision is crucial for verifying the identity of newly synthesized batches of Garomefrine and for identifying any potential impurities or degradation products.

In the study of Garomefrine derivatives, HRMS is used to confirm the success of chemical modifications by detecting the expected mass shift. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to fragment the molecule and analyze the resulting product ions. This fragmentation pattern provides a structural fingerprint that can be used to further confirm the identity of the compound and to elucidate the structure of unknown metabolites or derivatives.

Table 2: Illustrative High-Resolution Mass Spectrometry Data for Garomefrine

| Parameter | Value |

| Molecular Formula | C₉H₁₃FN₂O₃S |

| Calculated Monoisotopic Mass | 248.0631 |

| Measured Monoisotopic Mass | 248.0635 |

| Mass Accuracy (ppm) | 1.6 |

| Major MS/MS Fragments (m/z) | 218.0512, 186.0249, 157.0381 |

Note: The data in this table is representative and serves to illustrate the typical output of an HRMS analysis.

To understand the molecular basis of Garomefrine's activity as an α1A-adrenergic agonist, it is essential to determine the three-dimensional structure of the Garomefrine-receptor complex. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for visualizing these interactions at an atomic level. mdpi.comfrontiersin.orgmdpi.comspringernature.comnih.gov

X-ray crystallography of a co-crystallized Garomefrine-α1A-adrenergic receptor complex can reveal the precise binding pose of the ligand within the receptor's binding pocket. This structural information can identify the key amino acid residues involved in the interaction and the specific hydrogen bonds, ionic interactions, and hydrophobic contacts that contribute to binding affinity and selectivity. frontiersin.orgspringernature.com

Cryo-EM has emerged as a revolutionary technique for determining the structures of large protein complexes, including G protein-coupled receptors (GPCRs) like the α1A-adrenergic receptor, often in complex with their downstream signaling partners such as G proteins. nih.govnih.gov A cryo-EM structure of the Garomefrine-bound α1A-adrenergic receptor in its active state, coupled to its cognate G protein, would provide invaluable insights into the conformational changes induced by agonist binding and the mechanism of signal transduction. nih.govnih.gov

In Vitro Assay Development and Validation for Garomefrine Characterization

The pharmacological characterization of Garomefrine relies on the development and validation of robust in vitro assays. These assays are designed to quantify the compound's activity at its target receptor and to enable the screening of large numbers of related compounds.

High-throughput screening (HTS) assays are essential for the discovery of novel α1A-adrenergic agonists and for the optimization of lead compounds like Garomefrine. nih.govnih.govmonash.eduresearchgate.netgrantome.com These assays are typically performed in a microplate format (e.g., 384- or 1536-well plates) and utilize automated liquid handling and detection systems to rapidly assess the activity of thousands of compounds.

For an agonist like Garomefrine, a common HTS approach involves the use of a cell line engineered to express the human α1A-adrenergic receptor and a reporter gene system that is responsive to receptor activation. For instance, α1-adrenergic receptors couple to Gq proteins, which activate phospholipase C and lead to an increase in intracellular calcium levels. A fluorescence-based calcium flux assay could be developed where cells are loaded with a calcium-sensitive dye, and the increase in fluorescence upon compound addition is measured as an indicator of receptor activation. The development of such an assay would involve optimizing parameters such as cell density, compound incubation time, and dye concentration to ensure a robust and reproducible signal.

To directly measure the binding of Garomefrine to the α1A-adrenergic receptor in a live-cell context, advanced bioluminescence-based assays such as NanoBRET (Bioluminescence Resonance Energy Transfer) can be employed. news-medical.netpromega.compromega.compromegaconnections.compromegaconnections.com The NanoBRET target engagement assay provides a quantitative measure of compound affinity and occupancy at the target protein within intact cells. news-medical.netpromega.compromega.com

In this assay, the α1A-adrenergic receptor would be genetically fused to a bright luciferase enzyme (NanoLuc). A fluorescently labeled tracer molecule that also binds to the receptor is then added to the cells. When the tracer binds to the NanoLuc-receptor fusion protein, the close proximity allows for resonance energy transfer from the luciferase to the fluorophore, generating a BRET signal. The addition of an unlabeled competing ligand, such as Garomefrine, will displace the fluorescent tracer, leading to a decrease in the BRET signal. The concentration-dependent inhibition of the BRET signal can then be used to determine the cellular affinity of Garomefrine for the α1A-adrenergic receptor. This technique is particularly valuable for confirming that a compound engages its intended target in a physiological environment. promegaconnections.com

Cell-Based Functional Bioassays for Receptor Activation

To understand how a compound like Garomefrine exerts its effects at a cellular level, researchers employ cell-based functional bioassays. These assays are designed to measure the physiological response of a cell upon exposure to the compound, specifically focusing on the activation of its target receptor. taylorfrancis.com For compounds targeting G protein-coupled receptors (GPCRs), a major class of drug targets, these assays monitor the downstream signaling cascades initiated by ligand binding. nih.govmdpi.com

The fundamental principle involves using a cell line, often genetically engineered to express the specific receptor of interest. When Garomefrine is introduced to these cells, its binding to the receptor can trigger a series of intracellular events. Functional assays quantify these events, providing a measure of Garomefrine's efficacy as an agonist (activator) or antagonist (blocker) of the receptor. taylorfrancis.com Common readouts include the measurement of second messengers, such as cyclic AMP (cAMP) or inositol phosphates (like IP1), and calcium flux. nih.gov For instance, a common method involves co-transfecting the GPCR of interest into a mammalian cell line; upon stimulation by a ligand, a signaling cascade is activated, leading to an accumulation of a measurable second messenger like IP1. nih.gov Bioluminescence-based systems, where receptor-G protein coupling leads to the reconstitution of a split luciferase enzyme, also offer a sensitive method for detecting receptor activation. digitellinc.com

The data generated from these assays are typically used to construct dose-response curves, from which key parameters such as the EC₅₀ (half-maximal effective concentration) can be determined. This value represents the concentration of Garomefrine required to elicit 50% of the maximum biological response, providing a quantitative measure of its potency.

| Garomefrine Concentration (nM) | Receptor Activation (% of Maximum Response) | Second Messenger Level (e.g., cAMP, Relative Units) |

|---|---|---|

| 0.1 | 5% | 105 |

| 1 | 20% | 120 |

| 10 | 52% | 152 |

| 100 | 85% | 185 |

| 1000 | 98% | 198 |

Advanced Chromatographic Techniques in Garomefrine Research

Chromatography is an indispensable tool in chemical and pharmaceutical research for both analyzing complex mixtures and purifying compounds.

Affinity chromatography is a powerful technique used to study and separate biomolecules based on a highly specific binding interaction, such as that between a receptor and a ligand or an enzyme and a substrate. wikipedia.org In the context of Garomefrine research, this method can be employed to identify and characterize its biological binding partners. The principle involves immobilizing a potential target protein (the ligand) onto a solid matrix (the stationary phase) within a column. neuromics.com

A solution containing Garomefrine is then passed through the column. If Garomefrine has a specific affinity for the immobilized protein, it will bind, while other molecules will pass through and be washed away. wikipedia.org Subsequently, an elution buffer is used to disrupt the binding interaction, releasing the bound Garomefrine for collection and analysis. High-performance affinity chromatography (HPAC) is an advanced form of this technique that provides rapid and detailed analysis of drug-protein interactions. acs.org By analyzing the retention time and elution profile, researchers can determine key kinetic and thermodynamic parameters of the interaction, such as association/dissociation constants, which quantify the binding strength. acs.org This approach is invaluable for confirming biological targets and understanding the molecular basis of a compound's activity. nih.gov

| Parameter | Value | Description |

|---|---|---|

| Association Constant (Kₐ) | 1.5 x 10⁷ M⁻¹ | Measures the strength of the binding interaction. |

| Dissociation Constant (Kₔ) | 6.7 x 10⁻⁸ M | Indicates the concentration of ligand at which half the binding sites are occupied. |

| Binding Stoichiometry | 1:1 | The ratio of Garomefrine molecules to target protein molecules in the complex. |

The goal of preparative liquid chromatography (LC) is to isolate and purify a target compound from a mixture in sufficient quantity and purity for further research. waters.comsepscience.com This is a critical step following the chemical synthesis of Garomefrine to remove impurities, by-products, and unreacted starting materials. jshanbon.com The process typically begins with the development of an analytical-scale separation method, which is then scaled up for preparative purposes. agilent.com

Reversed-phase high-performance liquid chromatography (HPLC) is a commonly used mode for the purification of small organic molecules. agilent.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. The sample mixture is injected into the column, and the separation occurs based on the differential partitioning of the components between the two phases. To increase the amount of purified compound obtained in a single run, preparative chromatography often involves intentionally overloading the column. sigmaaldrich.com The separated Garomefrine is collected in fractions as it elutes from the column, and the purity of these fractions is subsequently verified using analytical techniques. This ensures that the compound used for biological testing is of a known and high purity, which is essential for obtaining reliable and reproducible data.

| Parameter | Specification |

|---|---|

| Column Type | Reversed-Phase C18 |

| Column Dimensions | 50 mm (ID) x 250 mm (L) |

| Particle Size | 10 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 90 mL/min |

| Detection | UV at 254 nm |

| Achieved Purity | >99.5% |

Advanced Microscopy and Imaging Techniques for Cellular Studies of Garomefrine

To visualize the effects of Garomefrine within a cellular environment, advanced microscopy techniques are employed. These methods allow researchers to observe the subcellular localization of the compound or its target, providing spatial and temporal information about its mechanism of action. nih.gov A prerequisite for many of these studies is the fluorescent labeling of the small molecule of interest. mdpi.com This involves chemically attaching a fluorescent dye (a fluorophore) to the Garomefrine molecule, creating a probe that can be detected by a fluorescence microscope.

Techniques like laser-scanning confocal microscopy can provide three-dimensional images of cells with improved resolution over standard light microscopy by rejecting out-of-focus light. nih.gov For even greater detail, super-resolution microscopy methods are used, as they can overcome the diffraction limit of light. nih.gov These include techniques such as single-molecule localization microscopy (SMLM), which computationally localizes individual fluorescent molecules to reconstruct an image with nanoscale resolution. scispace.comnih.gov By using a fluorescently labeled Garomefrine, SMLM could potentially be used to visualize the precise location of individual molecules binding to receptors on the cell surface or within subcellular compartments. This level of detail is crucial for understanding how Garomefrine interacts with cellular machinery and for building a complete picture of its biological activity.

| Technique | Typical Resolution | Key Advantage for Garomefrine Studies | Requirement |

|---|---|---|---|

| Confocal Microscopy | ~200 nm | 3D imaging of compound distribution in cells and tissues. | Fluorescently labeled Garomefrine or target. |

| Structured Illumination Microscopy (SIM) | ~100 nm | Higher resolution imaging of receptor clusters on the cell membrane. | Fluorescently labeled Garomefrine or target. |

| Stimulated Emission Depletion (STED) | ~30-80 nm | High-resolution mapping of Garomefrine's interaction with specific organelles. | Specific photostable fluorescent labels. |

| Single-Molecule Localization Microscopy (SMLM) | ~10-20 nm | Visualizing individual Garomefrine molecules binding to their targets. nih.gov | Photoswitchable fluorescent labels. acs.org |

Theoretical and Computational Approaches for Garomefrine Research

Molecular Docking and Dynamics Simulations of Garomefrine-Receptor Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as Garomefrine, and its target receptor at an atomic level. nih.gov These methods provide valuable insights into the binding mechanism, which can guide the design of more potent and selective drug candidates.

Binding Site Prediction and Ligand Pose Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govannamalaiuniversity.ac.in This method is crucial for identifying the binding site on the receptor and for analyzing the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

The process often begins with predicting the structure of the receptor, especially for those whose experimental structures are not available, like many G protein-coupled receptors (GPCRs). nih.gov Techniques like homology modeling can be used to build a 3D model of the receptor based on the known structures of similar proteins. nih.gov Once a receptor structure is obtained, docking algorithms can be used to place the ligand (Garomefrine) into the potential binding sites. annamalaiuniversity.ac.in The resulting poses are then scored based on various criteria to identify the most likely binding mode. nih.gov For instance, in the study of GPCRs, integrated approaches that combine homology modeling with ligand docking have been shown to predict ligand conformations with near-atomic accuracy. nih.gov

The analysis of the ligand pose involves examining the detailed interactions between Garomefrine and the amino acid residues of the receptor's binding pocket. This can reveal key residues that are critical for binding and can explain the compound's activity. For example, studies on other compounds have shown how specific residues in the binding pocket contribute to the binding affinity. dost.gov.ph

Conformational Dynamics of Garomefrine-Bound Receptors

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms over time. nih.govmdpi.com This is particularly important for understanding the conformational changes that a receptor undergoes upon ligand binding, which is often essential for its activation or inhibition. nih.govbiorxiv.org

MD simulations can be used to refine the docked poses of Garomefrine and to assess the stability of the ligand-receptor complex. nih.govplos.org By simulating the complex in a realistic environment (e.g., solvated in water), researchers can observe how the receptor's conformation changes and how the ligand adapts to these changes. dost.gov.phmdpi.com These simulations can reveal multiple metastable states of the receptor, and the presence of a ligand can shift the equilibrium between these states. biorxiv.org For example, studies on GPCRs have shown that agonist binding can induce conformational changes that lead to receptor activation. nih.govmpg.de

Quantitative Structure-Activity Relationship (QSAR) Modeling for Garomefrine Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uclouvain.bejocpr.com This approach is widely used in drug discovery to predict the activity of new, untested compounds and to guide the design of analogs with improved properties. jocpr.comijpsr.com

Predictive Model Development for Biological Activity

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is required. researchgate.net For Garomefrine analogs, this would involve synthesizing a series of related compounds and testing their activity in a relevant biological assay. The chemical structures of these compounds are then represented by a set of numerical values known as molecular descriptors. unipd.it

These descriptors can be of various types, including:

Topological descriptors: Based on the 2D representation of the molecule. slideshare.net

Geometrical descriptors: Based on the 3D structure of the molecule. annamalaiuniversity.ac.in

Physicochemical descriptors: Such as lipophilicity, electronic properties, and steric properties. unipd.it

Once the descriptors are calculated, statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity. uclouvain.be The goal is to create a model that is not only able to accurately describe the activity of the compounds in the training set but also to predict the activity of new compounds. chemmethod.com The predictive power of the model is assessed through a process called validation, which often involves using an external set of compounds that were not used in the model development. researchgate.netmdpi.com

Descriptors and Statistical Methodologies in QSAR Studies

The choice of descriptors and statistical methods is critical for the development of a robust and predictive QSAR model. A wide range of descriptors can be calculated using various software programs. ijpsr.com The selection of the most relevant descriptors is a key step, as including irrelevant or redundant descriptors can lead to a model with poor predictive power. unipd.it

Several statistical methodologies are commonly used in QSAR studies: annamalaiuniversity.ac.inslideshare.net

Multiple Linear Regression (MLR): This is one of the simplest methods, which assumes a linear relationship between the descriptors and the biological activity. uclouvain.bechemmethod.com

Partial Least Squares (PLS): A more advanced regression method that can handle datasets with a large number of correlated descriptors. uclouvain.be

Machine Learning Methods: These include techniques like artificial neural networks (ANNs), support vector machines (SVMs), and random forests, which can capture complex non-linear relationships between structure and activity. chemmethod.comscielo.brirb.hr

The quality of a QSAR model is evaluated using various statistical parameters, such as the coefficient of determination (R²), which measures how well the model fits the data, and the cross-validated R² (q²), which assesses the model's predictive ability. nih.gov

Table 1: Common Descriptors and Statistical Methods in QSAR

| Category | Examples |

| Descriptors | Topological Polar Surface Area (TPSA), LogP, Molecular Weight, Number of Hydrogen Bond Donors/Acceptors, Electronic and Steric parameters. ijpsr.comunipd.it |

| Statistical Methods | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN), Support Vector Machines (SVM). uclouvain.bechemmethod.com |

De Novo Design Strategies for Novel Garomefrine-Inspired Compounds

De novo design is a computational approach that aims to generate novel molecular structures with desired properties from scratch, rather than by modifying existing compounds. mdpi.comfrontiersin.org This strategy can be particularly useful for exploring new chemical space and for designing compounds with novel scaffolds.

The process of de novo design can be broadly categorized into two main approaches:

Ligand-based de novo design: This approach uses information from known active compounds to generate new molecules. mdpi.com For example, fragments from known active Garomefrine analogs could be combined in new ways to create novel structures. numberanalytics.com

Structure-based de novo design: This approach utilizes the 3D structure of the target receptor to design molecules that fit into the binding site and make favorable interactions. mdpi.comrsc.org

Modern de novo design methods often employ sophisticated algorithms, including artificial intelligence and machine learning techniques, to generate and evaluate new molecular structures. mdpi.comfrontiersin.org These methods can be trained on large datasets of known molecules to learn the rules of chemical bonding and to predict the properties of the generated compounds. nih.gov

A key challenge in de novo design is ensuring that the generated molecules are synthetically accessible. numberanalytics.comnih.gov Recent advances in the field have focused on incorporating synthetic feasibility scores into the design process to prioritize compounds that can be readily synthesized in the laboratory. nih.gov

Computational Predictions of Garomefrine's Non-Target Binding Profiles

A critical aspect of preclinical drug development is the assessment of a compound's selectivity. While a drug is designed for a primary target, its interaction with unintended proteins, known as off-targets, can lead to adverse effects or reveal opportunities for drug repurposing. fu-berlin.de Computational, or in silico, methods provide a powerful and efficient means to predict these off-target interactions early in the research process. biorxiv.org

The prediction of garomefrine's non-target binding profile would typically involve several ligand-based and structure-based computational strategies. nih.gov

Ligand-Based Approaches: These methods rely on the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological activities. By comparing garomefrine's structure to large databases of compounds with known bioactivities (e.g., ChEMBL), algorithms can identify potential off-targets. fu-berlin.de Machine learning models, trained on vast datasets of drug-target interactions, can predict the probability of garomefrine binding to a wide array of proteins based on its structural features or "fingerprints". researchgate.net

Structure-Based Approaches: When the three-dimensional structures of potential off-target proteins are known, molecular docking simulations can be employed. mdpi.com This technique computationally places the garomefrine molecule into the binding site of a protein and calculates a "docking score," which estimates the binding affinity. osti.gov Given that garomefrine's primary target is a G-protein coupled receptor (GPCR), a common strategy would be to dock it against a panel of other GPCRs to predict cross-reactivity. nih.gov For instance, its affinity for other α-adrenergic receptor subtypes (e.g., α1B, α1D, α2A) and other related receptors would be of high interest. mdpi.com

The output of such an analysis is typically a ranked list of potential off-targets with associated prediction scores or estimated binding affinities. This information is invaluable for prioritizing which interactions should be tested experimentally.

Below is an illustrative data table representing a hypothetical output from a computational off-target prediction for garomefrine.

| Potential Off-Target | Target Class | Prediction Method | Predicted Binding Affinity (Ki, nM) | Confidence Score |

|---|---|---|---|---|

| α1B Adrenergic Receptor | GPCR | Homology Modeling / Docking | 85 | 0.92 |

| α1D Adrenergic Receptor | GPCR | Homology Modeling / Docking | 150 | 0.88 |

| Dopamine D2 Receptor | GPCR | Machine Learning (Similarity) | 450 | 0.75 |

| Serotonin 5-HT2A Receptor | GPCR | Machine Learning (Similarity) | >1000 | 0.65 |

| Beta-2 Adrenergic Receptor | GPCR | Homology Modeling / Docking | >2000 | 0.85 |

This table is for illustrative purposes only and does not represent experimentally verified data.

Cheminformatics and Data Mining in Garomefrine Research

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. mdpi.com Data mining involves extracting meaningful patterns from large datasets. mdpi.com In the context of a compound like garomefrine, these approaches serve multiple functions from basic characterization to complex property prediction.

Calculation of Physicochemical Properties and Molecular Descriptors: The first step in any cheminformatics analysis is to characterize the molecule using a variety of descriptors. These can range from simple properties like molecular weight and logP (a measure of lipophilicity) to more complex topological and 3D-shape descriptors. mdpi.com These descriptors, calculated from the 2D or 3D structure of garomefrine, form the basis for building predictive models. nih.gov

Quantitative Structure-Activity Relationship (QSAR): If a series of compounds related to garomefrine were synthesized and tested, QSAR models could be developed. These models create a mathematical relationship between the chemical descriptors of the molecules and their biological activity. mdpi.com This would allow researchers to predict the activity of new, unsynthesized analogs of garomefrine, guiding the synthesis of more potent and selective compounds.

ADMET Prediction: Cheminformatics models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. By analyzing garomefrine's structure, it is possible to predict its likely metabolic fate, potential for causing drug-drug interactions (e.g., by inhibiting cytochrome P450 enzymes), and other pharmacokinetic properties. mdpi.com

Data Mining of Compound Databases: Data mining techniques can be used to search large biomedical databases to find relationships between compounds, targets, and clinical outcomes. mdpi.com For example, mining data from other alpha-1A agonists could help predict potential side effects or even new therapeutic uses for garomefrine that were not initially considered. uni-konstanz.de

The table below contains key physicochemical properties and molecular descriptors for garomefrine, as computed by cheminformatics software and available in public databases like PubChem. nih.gov

| Property/Descriptor | Value | Source |

|---|---|---|

| Molecular Formula | C9H13FN2O3S | PubChem nih.gov |

| Molecular Weight | 248.28 g/mol | Inxight Drugs ncats.io |

| XLogP3-AA (Lipophilicity) | -0.5 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 3 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 5 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

| Exact Mass | 248.06308 g/mol | PubChem nih.gov |

| Topological Polar Surface Area | 98.2 Ų | PubChem nih.gov |

| Heavy Atom Count | 16 | PubChem nih.gov |

| Formal Charge | 0 | PubChem nih.gov |

Future Directions and Emerging Research Avenues for Garomefrine

Exploration of Novel Adrenergic Receptor Subtypes and Off-Targets for Garomefrine Interaction

The primary mechanism of action for many sympathomimetic compounds involves their interaction with adrenergic receptors. These receptors are classified into two main types, α and β, which are further divided into several subtypes (α₁, α₂, β₁, β₂, β₃) wikipedia.orgguidetopharmacology.org. Each subtype can be further delineated (e.g., α₁A, α₁B, α₁D) and they are distributed differently throughout the body, mediating a wide array of physiological responses guidetopharmacology.orgnih.govguidetopharmacology.org.

Future investigations into Garomefrine should focus on a comprehensive screening against all known adrenergic receptor subtypes to create a detailed receptor binding profile. This will help in understanding its specificity and potential for targeted therapeutic applications.

A significant concern in pharmacology is the potential for off-target effects, where a drug interacts with unintended molecular targets, potentially leading to adverse effects nih.govnih.govthermofisher.com. Unbiased, genome-wide screening methods are crucial to identify any such interactions for Garomefrine nih.govmolecularcloud.org.

Potential Research Approaches:

Receptor Binding Assays: Utilizing a broad panel of recombinant human adrenergic receptor subtypes to quantify Garomefrine's binding affinity.

Computational Modeling: Employing in silico docking studies to predict interactions with various receptor subtypes and other potential off-target proteins.

Phenotypic Screening: Using high-content imaging and cell-based assays to observe the effects of Garomefrine on various cell types and identify unexpected biological responses.

Below is an interactive data table summarizing the major adrenergic receptor subtypes that should be investigated for Garomefrine interaction.

Development of Advanced In Vitro Models for Mechanistic Studies of Garomefrine

Traditional two-dimensional (2D) cell cultures have been foundational in pharmacology but often fail to replicate the complex microenvironment of human tissues uu.nl. The development of advanced in vitro models offers a more physiologically relevant platform for studying the mechanistic effects of compounds like Garomefrine uu.nlresearchgate.nettechnologynetworks.comnih.gov.

Types of Advanced In Vitro Models:

3D Cell Cultures and Spheroids: These models allow cells to grow in three dimensions, promoting more natural cell-to-cell interactions.

Organoids: Derived from stem cells, organoids self-assemble into structures that mimic the architecture and function of specific organs nih.gov.

Organs-on-a-Chip (OOCs): These microfluidic devices contain living cells in continuously perfused microchambers, simulating the activities and physiological responses of entire organs and tissues nih.gov.

The use of these advanced models can provide crucial insights into how Garomefrine affects different organ systems, such as the cardiovascular, respiratory, and central nervous systems, in a more human-relevant context before moving to in vivo studies nih.gov.

Integration of Multi-Omics Data for Comprehensive Garomefrine Pathway Analysis

To gain a holistic understanding of Garomefrine's biological effects, future research should integrate data from multiple "omics" fields nih.govnih.govmdpi.com. This multi-omics approach can reveal how Garomefrine influences cellular processes from the genetic level to metabolic output mdpi.com.

Key Omics Fields for Integration:

Genomics: Studying the genetic basis of response to Garomefrine.

Transcriptomics: Analyzing how Garomefrine alters gene expression (RNA levels).

Proteomics: Investigating the effects of Garomefrine on protein expression and function.

Metabolomics: Assessing how Garomefrine impacts the metabolic profile of cells or tissues.

By combining these datasets, researchers can construct detailed pathway maps that illustrate the cascade of molecular events initiated by Garomefrine, leading to a deeper understanding of its mechanism of action and potential therapeutic and adverse effects nih.govmdpi.com. The Cancer Genome Atlas (TCGA) is an example of a large-scale project that has successfully utilized multi-omics data to characterize different cancer types nih.gov.

Bioengineering Applications of Garomefrine Derivatives in Advanced Material Science

The field of bioengineering is continually seeking novel molecules to incorporate into advanced materials for biomedical applications. By creating chemical derivatives of Garomefrine, it may be possible to develop new biomaterials with unique properties. For instance, Garomefrine derivatives could be integrated into hydrogels or polymer scaffolds to create materials that can modulate cellular behavior for tissue engineering or regenerative medicine purposes.

The unique properties of biomaterials like fibrin gels, which are used in wound healing, demonstrate the potential for biologically active molecules to be incorporated into functional materials nih.gov. Future research could explore the synthesis of Garomefrine derivatives that can be covalently linked to polymer backbones, allowing for the controlled release of the active compound or for the material itself to have specific cell-signaling properties.

Nanotechnology-Based Approaches for Investigating Garomefrine's Cellular Interactions

Nanotechnology offers powerful tools for studying and modulating biological systems at the molecular level researchgate.netresearchgate.net. Nanoparticles can be engineered to act as delivery vehicles for drugs, targeting specific cells or tissues and enabling controlled release youtube.comyoutube.com.

Potential Nanotechnology Applications for Garomefrine Research:

Targeted Drug Delivery: Encapsulating Garomefrine in nanoparticles functionalized with specific ligands could allow for its targeted delivery to particular cell types, enhancing its efficacy while minimizing systemic exposure.

High-Resolution Imaging: Quantum dots or other fluorescent nanoparticles could be conjugated to Garomefrine to visualize its subcellular localization and track its interaction with receptors in real-time.

Nanosensors: Developing nanosensors that can detect the binding of Garomefrine to its receptors could provide a highly sensitive method for studying receptor pharmacology and drug-target engagement.

These nanotechnology-based approaches can provide unprecedented insights into the cellular and molecular interactions of Garomefrine, paving the way for the development of more effective and safer therapeutic strategies youtube.com.

Q & A

Q. What are the foundational physicochemical properties of Garomefrine HCl critical for experimental design?

Garomefrine HCl (C₉H₁₄ClFN₂O₃S) has a molecular weight of 284.74 g/mol, LogP value indicating moderate lipophilicity, and specific hydrogen-bonding capacity (tPSA: 83.7 Ų). These properties dictate solubility (e.g., >10 mg/mL in DMSO for in vitro assays) and stability (store at -20°C in inert atmospheres). Methodologically, researchers must validate solubility protocols using polar aprotic solvents and avoid aqueous buffers with pH extremes to prevent degradation .

Q. How should researchers design in vitro experiments to assess Garomefrine’s α1A-adrenergic receptor agonism?

Use radioligand binding assays with HEK-293 cells expressing recombinant α1A receptors. Include positive controls (e.g., phenylephrine) and negative controls (untreated cells). Optimize Garomefrine concentrations (typically 1 nM–10 µM) and measure cAMP accumulation or calcium flux. Ensure triplicate runs and statistical validation (ANOVA with post-hoc tests) to account for batch variability .

Q. What are the best practices for preparing Garomefrine stock solutions to ensure reproducibility?

Dissolve Garomefrine HCl in DMSO to create 10 mM stock solutions. Vortex for 1–2 minutes and centrifuge at 10,000 × g for 5 minutes to remove particulates. Aliquot and store at -80°C to prevent freeze-thaw degradation. For in vivo studies, dilute in saline (pH 7.4) immediately before use, ensuring clarity via spectrophotometric validation (OD600 <0.1) .

Advanced Research Questions

Q. How can conflicting data on Garomefrine’s solubility in aqueous buffers be systematically resolved?

Contradictions often arise from pH-dependent ionization (pKa ~8.2). Use potentiometric titration to determine exact solubility thresholds under physiological conditions (pH 7.4). Cross-validate with HPLC-UV quantification after 24-hour incubation. If discrepancies persist, employ molecular dynamics simulations to model solvent interactions and identify batch-specific impurities .

Q. What methodological frameworks are recommended for analyzing Garomefrine’s off-target effects in complex biological systems?

Apply a multi-omics approach:

- Proteomics : SILAC-labeled mass spectrometry to identify non-α1A receptor interactions.

- Metabolomics : LC-MS/MS to track changes in downstream metabolites (e.g., catecholamines).

- Transcriptomics : RNA-seq to assess gene expression shifts in primary cardiomyocytes. Triangulate findings using pathway enrichment tools (e.g., DAVID, Metascape) and validate with CRISPR/Cas9 knockout models .

Q. How should researchers address ethical and reproducibility challenges in Garomefrine’s discontinued clinical applications?

For translational studies, adhere to NIH Guidelines for Ex Vivo Human Tissue Research (IRB approval mandatory). Use patient-derived organoids or PDX models to bypass clinical trial limitations. For reproducibility, pre-register protocols on platforms like Bio-protocol and share raw data via repositories (e.g., Zenodo) with FAIR compliance .

Q. What statistical strategies mitigate variability in Garomefrine’s dose-response curves across independent studies?

Implement hierarchical Bayesian modeling to pool data from heterogeneous datasets. Use the Emax model for sigmoidal curve fitting and compute 95% credible intervals. Apply sensitivity analysis to identify outliers driven by methodological differences (e.g., incubation time, cell passage number) .

Contradiction and Validation

Q. How can researchers reconcile historical in vivo efficacy data with modern in vitro findings on Garomefrine?

Conduct a systematic review using PRISMA guidelines to assess bias in older studies (e.g., lack of blinding, small sample sizes). Replicate key experiments under standardized conditions (e.g., ISO 10993-22 for biocompatibility). Use meta-regression to adjust for temporal confounders like evolving assay sensitivities .

Q. What validation protocols confirm Garomefrine’s stability in long-term pharmacokinetic studies?

Perform accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring. Quantify degradation products (e.g., hydrolyzed sulfonamide derivatives) and establish acceptance criteria (<5% impurity). For in vivo stability, use radiolabeled ¹⁴C-Garomefrine and PET imaging in rodent models .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.